

# Application Notes: Generation and Analysis of a D15 Knockout Mouse Model

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## Compound of Interest

Compound Name: D15

Cat. No.: B612444

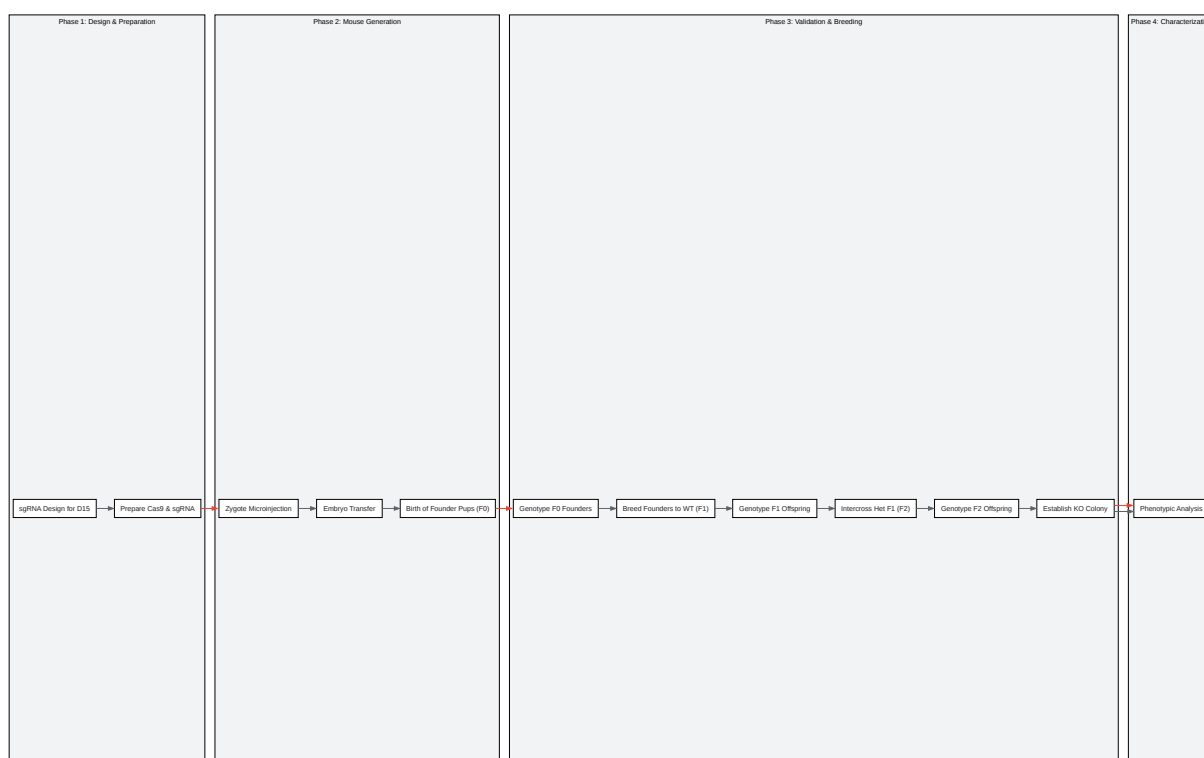
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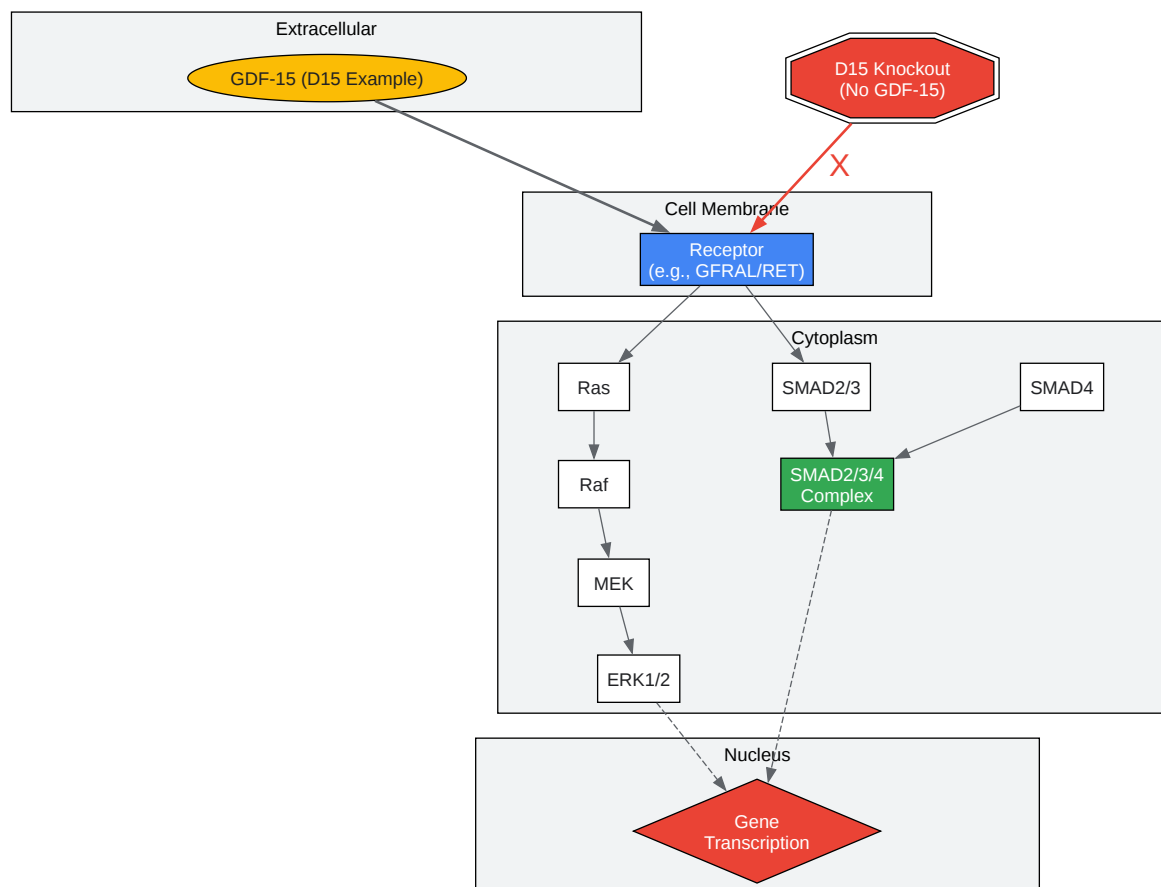
## Introduction

Genetically engineered mouse models (GEMs) are indispensable tools in biomedical research for elucidating gene function and modeling human diseases.[1] The generation of knockout (KO) mice, where a specific gene is inactivated, allows for in-depth investigation of its physiological role. The advent of CRISPR/Cas9 technology has revolutionized the creation of such models, offering a faster, more efficient, and versatile approach compared to traditional methods involving embryonic stem cells.[2][3][4] These protocols provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation, validation, and initial characterization of a knockout mouse model for a hypothetical gene of interest, referred to herein as "**D15**". The methodologies described are broadly applicable and can be adapted for any target gene.

## Part 1: Overall Experimental Workflow

The generation of a **D15** knockout mouse line is a multi-step process that begins with the design of CRISPR/Cas9 components and culminates in the establishment of a homozygous knockout breeding colony. The entire workflow, from initial design to final validation, typically takes several months.[1] The process involves microinjecting CRISPR reagents into mouse zygotes to create founder animals, followed by a series of genotyping and breeding steps to isolate the desired mutation and establish a stable line.





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## References

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